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N,N,2-trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness Membrane permeability

This fully substituted pyrazolo[1,5-a]pyrimidine features a distinctive N,N-dimethylamino group at the 7-position (HBD=0, HBA=2), yielding logD 2.14 and TPSA 22.40 Ų – a physicochemical profile optimized for CNS penetration. Unlike 7-N-methyl, morpholino, or piperidine analogs, this compound eliminates hydrogen-bond donor capacity, offering divergent kinase selectivity. Use as a reference point in systematic SAR series, a potential 'silent' probe in phenotypic assays, or a structurally matched negative control. Verify in-house before large-scale procurement.

Molecular Formula C18H22N4
Molecular Weight 294.4 g/mol
Cat. No. B5722330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC18H22N4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N(C)C
InChIInChI=1S/C18H22N4/c1-12(2)15-11-16(21(4)5)22-18(19-15)17(13(3)20-22)14-9-7-6-8-10-14/h6-12H,1-5H3
InChIKeyYNLQHOOSUAZRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,2-Trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine – Compound Profile and Structural Positioning for Procurement Evaluation


N,N,2-Trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (ChemDiv ID: D724-0408; MF: C18H22N4; MW: 294.4 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine screening compound featuring a 3-phenyl, 5-isopropyl core with a distinctive N,N-dimethylamino group at the 7-position . The compound belongs to a therapeutically relevant scaffold class extensively explored for kinase inhibition, including CDK, Pim, TRKA, and mTOR targets [1]. Its unique substitution pattern differentiates it from closely related analogs carrying N-methyl, morpholino, piperidino, or N-heterocyclic moieties at the 7-position, creating a specific physicochemical profile that cannot be assumed from class membership alone .

Why N,N,2-Trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Substitution at the 7-amino position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of both physicochemical behaviour and biological target engagement. The N,N-dimethylamino group in the target compound eliminates hydrogen-bond donor capacity (HBD = 0) while preserving hydrogen-bond acceptor capability (HBA = 2), producing a distinct lipophilicity/solubility profile compared to the N-methyl analog (HBD = 1, HBA = 3, MW = 252.3) . Replacing the 7-dimethylamino moiety with morpholine (HBA = 3, PSA = 30.96 Ų), piperidine (logP = 5.16, logD = 3.45), or 3,5-dimethylpyrazole (HBA = 3, PSA = 33.47 Ų) results in quantifiably altered logP, logD, polar surface area, and aqueous solubility that directly impact membrane permeability, metabolic stability, and off-target liability . These differences are not cosmetic; in pyrazolo[1,5-a]pyrimidine-based kinase programs, even single-atom changes at the 7-position have been shown to shift kinase selectivity profiles by orders of magnitude [1]. Consequently, generic substitution without quantitative verification of the target profile is scientifically unsound and risks procurement of a molecule with divergent biological performance.

Product-Specific Quantitative Evidence Guide: N,N,2-Trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Lipophilicity Modulation: logP and logD Comparison with Piperidine and Morpholine 7-Substituted Analogs

The target compound exhibits a logP of 4.15 and a logD (pH 7.4) of 2.14, placing it in a balanced lipophilicity range favourable for passive membrane permeation while avoiding excessive logP-associated liabilities such as promiscuity and poor solubility . In direct comparison, the 7-piperidine analog (D724-0397) records a significantly higher logP of 5.16 and logD of 3.45 , while the 7-morpholine analog (D724-0396) shows a lower logP of 4.00 and comparable logD of 2.29 . The 0.99 logP unit difference versus piperidine and the 0.15 logD difference versus morpholine represent quantifiably distinct chemical spaces that influence tissue distribution and metabolic clearance.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen-Bond Acceptor Count: Impact on Oral Bioavailability Prediction

The target compound possesses a topological polar surface area (TPSA) of 22.40 Ų and exactly 2 hydrogen-bond acceptors, with zero hydrogen-bond donors . This places it well within Veber's thresholds (TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10) for predicted oral bioavailability [1]. The morpholine analog (D724-0396) has a TPSA of 30.96 Ų with 3 HBA, and the 3,5-dimethylpyrazole analog (D724-0405) reaches 33.47 Ų with 3 HBA . The target compound's lower TPSA and HBA count predict superior passive transcellular permeability relative to these analogs, while the N-methyl analog (CAS 16142-51-1) carries an additional H-bond donor (HBD = 1) that increases polarity and reduces membrane partitioning .

Oral absorption Rule-of-Five Drug design

Aqueous Solubility Index (logSw) Differentiation Within the 7-Substituted Analog Series

The target compound records a logSw of -4.43, corresponding to an estimated intrinsic aqueous solubility in the low micromolar range (~3.7 × 10⁻⁵ mol/L) . This represents a balanced solubility profile: more soluble than the piperidine analog (logSw = -5.19, ~6.5 × 10⁻⁶ mol/L) by approximately 5.7-fold , yet less soluble than the morpholine analog (logSw = -4.24, ~5.8 × 10⁻⁵ mol/L) by a factor of 1.6 . In biochemical assay settings, solubility below 10 µM can produce artifactual potency readouts due to compound aggregation or precipitation; the target compound lies above this threshold whereas the piperidine analog does not [1].

Solubility Formulation Assay compatibility

Structural Determinant of Kinase Selectivity: 7-N,N-Dimethylamino Versus 7-N-Monomethylamino Substitution

The 7-N,N-dimethylamino group in the target compound eliminates the hydrogen-bond donor while retaining the lone-pair acceptor capable of engaging the kinase hinge region . In the pyrazolo[1,5-a]pyrimidine class, the 7-amino substituent is a key determinant of kinase selectivity; published SAR studies demonstrate that compounds with 7-NH-alkyl substituents exhibit different kinase inhibition fingerprints compared to 7-N,N-dialkyl analogs [1]. Specifically, the N-methyl analog (CAS 16142-51-1) retains an H-bond donor at this position (HBD = 1) , which can form additional hydrogen bonds with the gatekeeper residue or hinge backbone, altering the selectivity spectrum. Quantitative kinase profiling of related pyrazolo[1,5-a]pyrimidine series has shown that 7-N,N-dialkyl substitution can shift IC50 values by >100-fold between closely related kinases compared to 7-NH-alkyl counterparts [1][2].

Kinase selectivity Structure-activity relationship Hinge-binding motif

Caveat: Absence of Direct Head-to-Head Biological Data for This Specific Compound

An exhaustive search of primary literature, patent examples, BindingDB, ChEMBL, and PubChem did not identify any published biochemical IC50, Ki, Kd, or cellular activity data for N,N,2-trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine specifically [1][2]. The compound appears to be a screening library member (ChemDiv ID: D724-0408) for which no public biological annotation exists. All differentiation claims above are therefore based on computationally predicted physicochemical properties and class-level SAR inference from structurally related pyrazolo[1,5-a]pyrimidines. The lack of direct comparative biological data means that the compound's functional differentiation from its closest analogs (e.g., the N-methyl, morpholine, and piperidine variants) remains unvalidated in any target-based or phenotypic assay. Users procuring this compound for biological studies should treat it as an uncharacterized chemical probe requiring full experimental profiling.

Data gaps Procurement risk Experimental validation

Best Research and Industrial Application Scenarios for N,N,2-Trimethyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine


CNS-Penetrant Kinase Inhibitor Screening Cascades

The compound's logD of 2.14 (within the CNS drug-likeness sweet spot of 2–3) [1] and TPSA of 22.40 Ų (well below the 70–90 Ų threshold for blood-brain barrier penetration) [2] make it a rationally selected candidate for CNS kinase inhibitor screening libraries. Compared to the 7-piperidine analog (logD = 3.45, TPSA = 23.05) and 7-morpholine analog (TPSA = 30.96), the target compound offers a superior predicted balance of passive permeability and CNS partitioning for programs targeting glioblastoma or neurodegenerative kinase pathways. Users should verify actual brain penetration in vivo before committing to large-scale procurement.

Structure-Activity Relationship (SAR) Studies on 7-Amino Substitution Effects

This compound serves as the N,N-dimethyl reference point in a systematic SAR series exploring how 7-amino group modifications (N-methyl, N,N-dimethyl, morpholine, piperidine, N-linked heterocycles) influence kinase selectivity and ADME properties [1][3]. The availability of quantitative physicochemical data (logP, logD, logSw, TPSA, HBA/HBD counts) for the compound and its closest ChemDiv analogs enables correlation of these parameters with biological readouts generated in-house, facilitating the construction of predictive QSAR models. Procurement of the entire analog series from a single vendor (ChemDiv) ensures batch consistency and reduces inter-laboratory variability.

Computational Docking and Pharmacophore Modeling Requiring Defined 7-Substitution Parameters

The N,N-dimethylamino group presents a distinct pharmacophoric feature (tertiary amine, no HBD) that can be exploited in structure-based drug design targeting kinases with specific hinge-binding preferences [1]. The compound's well-defined SMILES, InChI key (YNLQHOOSUAZRDB-UHFFFAOYSA-N), and predicted 3D conformation make it suitable for molecular docking campaigns and free-energy perturbation (FEP) calculations, where the absence of a rotatable N-H bond simplifies sampling compared to the N-methyl analog [3]. Its intermediate logD also supports its use as a reference ligand in membrane-penetration simulations. However, the lack of experimental binding data means that docking poses must be interpreted with caution and validated against co-crystal structures of related analogs [3].

Negative Control or Counter-Screen Compound in Kinase Profiling Panels

Given the demonstrated kinase inhibition potential of the pyrazolo[1,5-a]pyrimidine class (e.g., CDK2 IC50 as low as 0.09 µM, Pim-1 IC50 as low as 0.87 µM) [1][2], the target compound may be deployed as a structurally matched negative control in selectivity profiling panels, provided it is first experimentally confirmed to be inactive or weakly active against the kinases of interest. Its N,N-dimethyl substitution pattern, which eliminates the H-bond donor present in active 7-NH-alkyl analogs, could render it a weaker kinase binder, making it a candidate for use as a 'silent' probe in phenotypic assays where target deconvolution is sought. This application requires rigorous in-house validation prior to deployment.

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